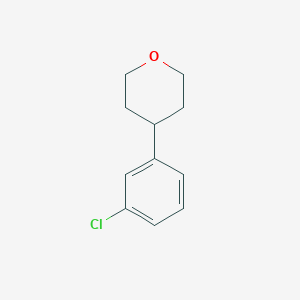

4-(3-Chlorophenyl)oxane

Description

Contextualization within Oxane Chemistry and Halogenated Heterocycles

4-(3-Chlorophenyl)oxane is a member of two important classes of organic compounds: oxanes and halogenated heterocycles. The oxane component refers to its saturated six-membered ring containing one oxygen atom, a structure more formally known as tetrahydropyran (B127337). researchgate.net This heterocyclic system is a fundamental motif in a vast array of natural products and synthetic molecules. researchgate.netopenmedicinalchemistryjournal.com

The second key feature of this molecule is the presence of a chlorine atom on the phenyl substituent, which classifies it as a halogenated heterocycle. Heterocyclic compounds, which incorporate at least one atom other than carbon within a ring structure, are ubiquitous in biological systems and medicinal chemistry. acs.orgopenmedicinalchemistryjournal.com The introduction of a halogen, such as chlorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. sci-hub.senih.gov The strategic placement of a chlorine atom on an aromatic ring is a well-established strategy in drug discovery to enhance potency and modulate pharmacokinetic profiles. acs.orgsci-hub.se

Significance of Oxane Ring Systems in Organic and Medicinal Chemistry

The oxane ring is a privileged structure in organic and medicinal chemistry due to its unique combination of properties. researchgate.net Unlike its aromatic counterpart, pyran, the saturated oxane ring adopts a flexible chair-like conformation. researchgate.net This three-dimensional structure is crucial for defining the spatial arrangement of substituents, which in turn governs molecular recognition events at biological targets.

Furthermore, the ether oxygen atom in the oxane ring can act as a hydrogen bond acceptor, enhancing the molecule's solubility and ability to interact with proteins and enzymes. researchgate.net The oxane framework is found in numerous biologically active compounds, including a variety of natural products and synthetic drugs. openmedicinalchemistryjournal.comresearchgate.net Its incorporation into a molecular structure can lead to improved "drug-like" properties. googleapis.com

Scope and Research Trajectories for this compound

While direct and extensive research on this compound is not widely published, its structural components suggest several promising research trajectories. The investigation of its derivatives, such as this compound-4-carboxylic acid and 4-(3-Chlorophenyl)tetrahydropyran-4-carboxaldehyde, indicates an active interest in this scaffold within the chemical community. bldpharm.com

Future research is likely to focus on several key areas:

Novel Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of 4-substituted oxanes remains an important goal in organic chemistry. Research in this area could lead to more accessible routes to this compound and its analogs.

Medicinal Chemistry Applications: Given the prevalence of both the oxane ring and chlorophenyl groups in pharmaceuticals, this compound represents a valuable building block for the synthesis of new therapeutic agents. sci-hub.senih.gov Its potential as a scaffold for developing treatments for a range of diseases warrants further investigation.

Materials Science: The unique electronic and structural properties imparted by the chlorinated phenyl group could be exploited in the design of novel polymers and other advanced materials.

The following table provides a summary of key data for this compound and its closely related derivatives, highlighting the established interest in this chemical framework.

| Compound Name | CAS Number | Molecular Formula | Application/Research Area |

| This compound-4-carboxylic acid | 473706-23-9 | C12H13ClO3 | Building block in medicinal chemistry. researchgate.netresearchgate.net |

| 4-(3-Chlorophenyl)tetrahydropyran-4-carboxaldehyde | 902836-60-6 | C12H13ClO2 | Intermediate in organic synthesis. bldpharm.com |

| This compound-4-carbonitrile | 473706-22-8 | C12H12ClNO | Chemical intermediate. smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

4-(3-chlorophenyl)oxane |

InChI |

InChI=1S/C11H13ClO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7H2 |

InChI Key |

YVIUHPOSDUUVHP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chlorophenyl Oxane and Its Structural Analogs

Advanced and Optimized Synthetic Protocols

Catalytic Approaches for Selective Transformations

The construction of the 4-aryloxane scaffold can be efficiently achieved through catalytic methods that promote selective bond formation. A prominent strategy is the Prins-Friedel-Crafts reaction, a one-pot, three-component reaction that has been developed for the diastereoselective synthesis of 4-aryltetrahydropyran derivatives nih.govresearchgate.net. This reaction typically involves the condensation of a carbonyl compound with a homoallylic alcohol in the presence of an arene, promoted by a Lewis acid catalyst such as boron trifluoride etherate nih.govresearchgate.net.

In the context of synthesizing 4-(3-chlorophenyl)oxane, this would involve the reaction of an appropriate carbonyl compound (e.g., formaldehyde (B43269) or a synthetic equivalent), a suitable homoallylic alcohol, and 3-chloro-anisole (as the arene component) in the presence of a catalyst. The reaction proceeds through a Prins cyclization to form an oxocarbenium ion intermediate, which then undergoes an intramolecular Friedel-Crafts reaction with the electron-rich aromatic ring to furnish the desired 4-aryloxane structure. The choice of catalyst and reaction conditions is crucial for achieving high yield and stereoselectivity.

Recent advancements in catalysis have also highlighted the use of other Lewis acids and Brønsted acids to promote Prins-type cyclizations for the synthesis of substituted tetrahydropyrans nih.govorganic-chemistry.org. These catalysts offer alternative pathways and may provide improved yields or selectivities for specific substrates. Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes and heterocycles sciencedaily.compkusz.edu.cnthieme-connect.demdpi.comyoutube.com. While not directly applied to the synthesis of the this compound core in the reviewed literature, this strategy holds potential for the direct arylation of a pre-existing oxane ring or for the derivatization of the chlorophenyl moiety.

Table 1: Catalytic Approaches for 4-Aryloxane Synthesis

| Reaction Type | Catalyst | Key Features |

| Prins-Friedel-Crafts | Boron trifluoride etherate | One-pot, three-component, diastereoselective nih.govresearchgate.net |

| Prins Cyclization | Various Lewis/Brønsted acids | Versatile for substituted tetrahydropyrans nih.govorganic-chemistry.org |

| C-H Activation | Transition metals (e.g., Pd, Rh) | Potential for direct arylation and derivatization sciencedaily.compkusz.edu.cnthieme-connect.demdpi.comyoutube.com |

Efficiency and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve efficiency. In the synthesis of oxane derivatives, several strategies can be employed to align with these principles. The use of one-pot reactions, such as the Prins-Friedel-Crafts reaction, is inherently greener as it reduces the number of synthetic steps, minimizes waste from purification of intermediates, and saves time and resources researchgate.net.

Catalysis plays a central role in green chemistry by enabling the use of smaller quantities of reagents and facilitating reactions under milder conditions. The development of reusable and non-toxic catalysts is a key area of research. For instance, the use of solid acid catalysts or catalysts that can be easily separated and recycled would enhance the green credentials of oxane synthesis.

Solvent selection is another critical aspect of green chemistry. While some traditional methods for tetrahydropyran (B127337) synthesis may use chlorinated solvents, greener alternatives are being explored. Water, ionic liquids, and solvent-free conditions are increasingly being investigated for heterocycle synthesis to minimize the use of volatile organic compounds.

Furthermore, atom economy is a core principle of green chemistry, and reactions that maximize the incorporation of all starting material atoms into the final product are preferred. Multicomponent reactions like the Prins-Friedel-Crafts reaction generally exhibit high atom economy. The efficiency of the synthesis can also be improved by optimizing reaction parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize energy consumption.

Preparation of Functionalized this compound Derivatives

Synthesis of Carboxylic Acid Derivatives (e.g., this compound-4-carboxylic acid)

The synthesis of this compound-4-carboxylic acid can be envisioned through a multi-step sequence starting from a suitable precursor. A plausible route involves the synthesis of a nitrile intermediate, 4-(3-chlorophenyl)tetrahydropyran-4-carbonitrile, followed by hydrolysis to the corresponding carboxylic acid. This nitrile intermediate is commercially available, which provides a convenient starting point for the synthesis .

The synthesis of the nitrile itself could potentially be achieved through a nucleophilic substitution reaction on a suitable precursor, such as a 4-hydroxy-4-(3-chlorophenyl)oxane, using a cyanide source. Alternatively, a Strecker-type reaction involving a ketone precursor, tetrahydro-4H-pyran-4-one, could be employed. A general method for the preparation of 4-amino-tetrahydro-2-pyran-4-carboxylic acid involves the reaction of tetrahydropyranone with ammonium (B1175870) carbonate and sodium cyanide, followed by hydrolysis patsnap.com. A similar strategy could be adapted for the synthesis of the target carboxylic acid.

Once the 4-(3-chlorophenyl)tetrahydropyran-4-carbonitrile is obtained, it can be hydrolyzed to the carboxylic acid under acidic or basic conditions. A process for preparing tetrahydropyran-4-carboxylic acid from 4-cyanotetrahydropyran-4-carboxylic acid in the presence of an acid has been described, suggesting that this transformation is feasible google.com.

A general, commercially viable synthesis of tetrahydropyran-4-carboxylic acid involves the cyclization of diethyl malonate and bis(2-chloroethyl) ether to give diethyl tetrahydropyran-4,4-dicarboxylate, followed by hydrolysis and controlled decarboxylation ijprajournal.com. This approach could potentially be adapted for the synthesis of the 4-aryl substituted analogue.

Table 2: Proposed Synthetic Route for this compound-4-carboxylic acid

| Step | Reaction | Reagents and Conditions |

| 1 | Synthesis of Nitrile Intermediate | Starting from tetrahydro-4H-pyran-4-one or a 4-hydroxy precursor. |

| 2 | Hydrolysis of Nitrile | Acid or base-catalyzed hydrolysis of 4-(3-chlorophenyl)tetrahydropyran-4-carbonitrile google.com. |

Formation of Amine-Substituted Oxanes (e.g., [4-(3-chlorophenyl)oxan-4-yl]methanamine)

The synthesis of [4-(3-chlorophenyl)oxan-4-yl]methanamine (B1358599) can be achieved through the reduction of the corresponding nitrile, 4-(3-chlorophenyl)tetrahydropyran-4-carbonitrile. This is a common and efficient method for the preparation of primary amines. Various reducing agents can be employed for this transformation, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Alternatively, a reductive amination approach can be utilized. This would involve the synthesis of an aldehyde precursor, this compound-4-carbaldehyde. The synthesis of (tetrahydro-2H-pyran-4-yl)methanol by reduction of the corresponding ester has been reported, and this alcohol could be oxidized to the aldehyde chemicalbook.comchemicalbook.com. The resulting aldehyde can then be reacted with an ammonia (B1221849) source in the presence of a reducing agent, such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, to yield the desired primary amine harvard.eduresearchgate.netmasterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org. Reductive amination is a versatile method that is widely used for the synthesis of primary, secondary, and tertiary amines masterorganicchemistry.comorganic-chemistry.org.

Table 3: Synthetic Routes to [4-(3-chlorophenyl)oxan-4-yl]methanamine

| Starting Material | Reaction | Key Reagents |

| 4-(3-chlorophenyl)tetrahydropyran-4-carbonitrile | Nitrile Reduction | LiAlH4 or Catalytic Hydrogenation |

| This compound-4-carbaldehyde | Reductive Amination | Ammonia, NaBH4, NaBH3CN, or NaBH(OAc)3 harvard.eduresearchgate.netmasterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org |

Derivatization at the Aromatic Ring

Further functionalization of the this compound scaffold can be achieved by targeting the aromatic ring. The presence of the chlorine atom provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, at the 3-position of the phenyl ring.

Another powerful strategy for aromatic derivatization is catalytic C-H activation sciencedaily.compkusz.edu.cnthieme-connect.demdpi.comyoutube.com. This approach enables the direct functionalization of C-H bonds, offering a more atom- and step-economical route to modified structures. By selecting appropriate catalysts and directing groups (if necessary), it may be possible to selectively introduce new functional groups at various positions on the chlorophenyl ring of this compound. For instance, palladium-catalyzed C-H arylation could be used to introduce additional aryl groups, while other transition metal catalysts could facilitate the introduction of other functionalities. The regioselectivity of these reactions would be influenced by the electronic and steric properties of the existing substituents on the aromatic ring. The development of new copper-catalyzed C-H activation strategies further expands the toolkit for such transformations sciencedaily.com.

Structural Characterization and Spectroscopic Elucidation of 4 3 Chlorophenyl Oxane

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would provide a complete picture of the connectivity, functional groups, and elemental composition of 4-(3-Chlorophenyl)oxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would be crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. For this compound, one would expect to see signals corresponding to the protons on the oxane ring and the chlorophenyl group. The aromatic protons on the 3-chlorophenyl ring would typically appear as a complex multiplet in the downfield region (around 7.0-7.5 ppm) due to spin-spin coupling. The protons of the oxane ring would be found in the more upfield region. The proton at the C4 position, being adjacent to the phenyl ring, would likely be shifted further downfield compared to the other oxane protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon atom in the chlorophenyl ring and the oxane ring. The carbon atom attached to the chlorine (C3 of the phenyl ring) and the carbon atom of the oxane ring attached to the phenyl group (C4) would have characteristic chemical shifts.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 (m) | 125 - 145 |

| Oxane CH (C4) | ~3.0 - 4.0 (m) | ~70 - 80 |

| Oxane CH₂ | ~1.5 - 2.5 (m) | ~25 - 40 |

| Oxane O-CH₂ | ~3.5 - 4.5 (m) | ~60 - 70 |

Note: These are predicted ranges and the actual values would need to be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrational modes would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic oxane ring (around 2850-3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ region. A crucial band for this molecule would be the C-O-C stretching of the oxane ring, typically observed in the 1050-1150 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

A summary of expected IR absorption bands is provided in the table below.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-O-C (Ether) | Stretch | 1050 - 1150 |

| C-Cl | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₃ClO), the expected exact mass would be calculated and compared to the experimental value. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways would likely involve the loss of the chlorophenyl group or cleavage of the oxane ring, providing further confirmation of the molecule's connectivity.

Solid-State Structural Analysis (e.g., X-ray Crystallography)

To obtain a definitive three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography would be the technique of choice. This method would require the growth of a suitable single crystal of the compound.

Determination of Absolute Configuration and Conformation

X-ray crystallography would precisely determine the bond lengths, bond angles, and torsion angles within the molecule. This would reveal the absolute configuration if the molecule is chiral and the preferred conformation of the oxane ring (e.g., chair, boat, or twist-boat) in the solid state. The orientation of the 3-chlorophenyl substituent relative to the oxane ring would also be unambiguously established.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis would reveal any significant intermolecular interactions, such as hydrogen bonds (if applicable), dipole-dipole interactions, or van der Waals forces, which govern the crystal packing. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing the quantitative determination of the mass percentages of carbon (C), hydrogen (H), and other elements—in this case, chlorine (Cl)—within a purified sample. wikipedia.orgelementar.com This process is fundamental for verifying the empirical formula of a newly synthesized compound, such as this compound, and serves as a critical checkpoint for assessing its purity. wikipedia.orgazom.com The technique typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (e.g., carbon dioxide, water) are collected and measured to determine the elemental composition. wikipedia.orgexcedr.com

The molecular formula of this compound is C₁₁H₁₃ClO, which corresponds to a molecular weight of approximately 196.67 g/mol . Based on this formula, the theoretical elemental composition has been calculated. For a sample to be considered pure, the experimentally determined values from elemental analysis should closely match these theoretical percentages, typically within a narrow margin of ±0.4%. wikipedia.org

The verification of the stoichiometry of this compound is confirmed by comparing the theoretical elemental composition with the results obtained from experimental analysis. The expected percentages for Carbon, Hydrogen, and Chlorine are detailed below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 67.17% |

| Hydrogen | H | 6.66% |

| Chlorine | Cl | 18.02% |

| Oxygen | O | 8.14% |

Note: The percentage of oxygen is typically determined by difference rather than direct measurement.

A close correlation between the experimental findings and these calculated values would provide strong evidence for the successful synthesis and purification of this compound, confirming that its elemental makeup is consistent with the proposed molecular structure C₁₁H₁₃ClO. Any significant deviation from these values would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

An article on the computational and theoretical chemistry of this compound cannot be generated. A comprehensive search of publicly available scientific literature and databases has yielded no specific computational or theoretical studies for this particular compound.

Research in computational chemistry, including Density Functional Theory (DFT) calculations, conformational analysis, and molecular dynamics simulations, is highly specific to the molecule being studied. The electronic structure, molecular geometry, conformational preferences, and reactivity of a compound are unique to its exact atomic arrangement.

Computational and Theoretical Chemistry Studies of 4 3 Chlorophenyl Oxane

Theoretical Mechanistic Studies of Chemical Reactions Involving 4-(3-Chlorophenyl)oxane

Elucidation of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed mapping of reaction pathways, which are the routes reactants take to become products. This process involves identifying all stable molecules (reactants, products, and intermediates) and the high-energy transition states that connect them on a potential energy surface.

For a molecule like this compound, a key area of investigation would be its synthesis or its subsequent reactions, such as ring-opening, substitution, or oxidation. Density Functional Theory (DFT) is a common and effective method for these types of investigations. nih.govnih.gov DFT calculations can be used to model the geometric structure and energy of the molecule and any proposed intermediates.

The process of elucidating a reaction pathway would typically involve:

Geometry Optimization: The three-dimensional structures of the reactants, potential intermediates, and products are optimized to find their lowest energy conformations.

Transition State Searching: Specialized algorithms are used to locate the transition state structure for each step of a proposed reaction. A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points found. For a stable molecule (reactant, intermediate, or product), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), confirming that the located transition state correctly links the intended species.

These calculations would provide the activation energy (the energy difference between the reactants and the transition state), which is a critical factor in determining the rate of a reaction.

Illustrative Data for a Hypothetical Reaction

The table below illustrates the type of data that would be generated from a DFT study on a hypothetical reaction of this compound, such as an acid-catalyzed ring-opening.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant Complex | 0.0 | 0 |

| Transition State 1 | +15.2 | 1 |

| Intermediate | -5.4 | 0 |

| Transition State 2 | +10.8 | 1 |

| Product | -12.6 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Reaction Outcomes and Selectivity

Once the potential reaction pathways and their corresponding energy barriers have been calculated, computational chemistry can be used to predict the likely outcome of the reaction and its selectivity.

Thermodynamic vs. Kinetic Control: By comparing the relative energies of the final products, one can determine the thermodynamically most stable product. However, the outcome of many reactions is determined by kinetics. The reaction pathway with the lowest activation energy will be the fastest and is therefore the kinetically favored pathway. Computational studies can distinguish between these two scenarios by providing both the activation energies (for kinetics) and the relative energies of the products (for thermodynamics).

Regioselectivity and Stereoselectivity: Many reactions can result in multiple isomers. For example, if a nucleophile attacks the oxane ring of this compound, it could potentially attack at different carbon atoms, leading to different regioisomers. By calculating the activation energies for the transition states leading to each possible regioisomer, it is possible to predict which isomer will be the major product. The pathway with the lower energy barrier will be the dominant one.

The table below provides a hypothetical example of how computational data could be used to predict the regioselectivity of a reaction involving this compound.

| Reaction Pathway | Product | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |

| Pathway A | Product A | 18.5 | 95% |

| Pathway B | Product B | 20.2 | 5% |

Note: The data in this table is hypothetical and for illustrative purposes only.

By comparing the activation energies, it is clear that Pathway A is kinetically favored, and therefore Product A would be predicted as the major product. The predicted product ratio can be estimated from the difference in activation energies using the principles of transition state theory.

Reactivity Profile and Chemical Transformations of 4 3 Chlorophenyl Oxane Derivatives

Reactions Involving the Chlorophenyl Moiety

The presence of a chlorine atom on the phenyl ring and the aromatic nature of this moiety provide opportunities for a variety of substitution and coupling reactions.

Halogen-Based Cross-Coupling Reactions for Further Derivatization

The chlorine substituent on the phenyl ring of 4-(3-chlorophenyl)oxane serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents, thereby enabling extensive structural diversification.

While specific examples for this compound are not extensively documented in publicly available literature, the principles of these reactions are well-established for similar aryl chloride systems. Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond, replacing the chlorine atom with an alkyl, alkenyl, or aryl group.

Heck Reaction: The Heck reaction facilitates the substitution of the chlorine atom with an alkene, forming a new carbon-carbon double bond. This reaction typically employs a palladium catalyst and a base.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This transformation is particularly valuable for introducing diverse amine functionalities.

A study on the stereospecific cross-coupling reactions of aryl-substituted tetrahydropyrans demonstrated the feasibility of such transformations on related scaffolds. For instance, a nickel-catalyzed Suzuki-type cross-coupling of 4-bromotetrahydropyran with various arylboronic acids successfully yielded a range of 4-aryltetrahydropyrans. nih.gov This suggests that similar conditions could be adapted for the chlorine analogue.

Table 1: Potential Halogen-Based Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 4-(3-R-phenyl)oxane |

| Heck | Alkene | Pd catalyst, Base | 4-(3-alkenylphenyl)oxane |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 4-(3-(R₂N)phenyl)oxane |

Note: This table represents potential reactions based on established methodologies for aryl chlorides.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic core. The directing effects of the existing substituents—the chlorine atom and the oxane ring—will govern the regioselectivity of these reactions. The chlorine atom is an ortho-, para-director, while the alkyl-like oxane substituent is also an ortho-, para-director. The interplay of these directing effects will determine the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

The reaction conditions for these substitutions would need to be carefully controlled to manage selectivity and avoid potential side reactions.

Transformations of the Oxane Ring System

The oxane ring offers additional sites for chemical modification, including the carbon atom at the 4-position and the potential for ring-opening reactions.

Functional Group Interconversions at the 4-Position

While this compound itself has a direct carbon-carbon bond between the phenyl ring and the oxane, synthetic strategies often involve the initial creation of a 4-hydroxy or 4-keto derivative of the tetrahydropyran (B127337) ring. These functional groups can then be interconverted to introduce a variety of substituents.

For example, a 4-hydroxytetrahydropyran derivative can be oxidized to the corresponding tetrahydropyran-4-one. This ketone then becomes a key intermediate for a range of nucleophilic addition reactions:

Grignard Reactions: Reaction with Grignard reagents (R-MgX) can introduce a new alkyl or aryl group at the 4-position, leading to a tertiary alcohol.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene by reacting it with a phosphonium ylide. This introduces an exocyclic double bond which can be further functionalized.

Table 2: Potential Functional Group Interconversions at the 4-Position of Oxane Derivatives

| Starting Material | Reagent(s) | Product Functional Group |

| 4-Hydroxy-tetrahydropyran derivative | Oxidizing agent (e.g., PCC, Swern) | Ketone |

| 4-Oxo-tetrahydropyran derivative | Grignard reagent (R-MgX) | Tertiary Alcohol |

| 4-Oxo-tetrahydropyran derivative | Wittig reagent (Ph₃P=CHR) | Alkene |

Potential for Ring-Opening Reactions and Subsequent Re-cyclization

The tetrahydropyran ring, while generally stable, can undergo ring-opening reactions under specific conditions, such as in the presence of strong Lewis acids or under certain catalytic protocols. The resulting ring-opened product, which would contain a hydroxyl group and a modified carbon chain, could then be a substrate for subsequent re-cyclization to form different heterocyclic systems or to re-form the oxane ring with altered stereochemistry or substitution patterns.

For instance, nickel-catalyzed cross-coupling reactions of aryl-substituted tetrahydropyrans with Grignard reagents have been shown to proceed via a ring-opening mechanism to furnish acyclic alcohols. nih.gov This type of transformation highlights the potential to access linear structures from the cyclic precursor. Subsequent intramolecular reactions on the ring-opened product could then be envisioned to construct new ring systems.

Derivatization for Pharmacophore Modification

The various chemical transformations described above are instrumental in the process of pharmacophore modification. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

By systematically applying the reactions involving the chlorophenyl moiety and the oxane ring, medicinal chemists can generate a library of analogues of this compound. For example:

Exploring the Aryl Pocket: Cross-coupling reactions on the chlorophenyl ring allow for the exploration of the binding pocket of a target protein by introducing substituents of varying size, shape, and electronic properties.

Modulating Polarity and H-bonding: Transformations of the oxane ring, such as the introduction of hydroxyl or amino groups, can alter the compound's polarity and its ability to act as a hydrogen bond donor or acceptor, which are critical for drug-receptor interactions.

Conformational Restriction: Derivatization can also be used to introduce conformational constraints into the molecule, which can lead to higher binding affinity and selectivity for a particular target.

Through the synthesis and biological evaluation of these derivatives, a comprehensive structure-activity relationship (SAR) can be established, guiding the design of more potent and selective therapeutic agents.

Synthesis of Esters, Amides, and Other Functional Derivatives

The synthesis of functional derivatives such as esters and amides from this compound typically proceeds through an intermediate, this compound-4-carboxylic acid. This carboxylic acid derivative serves as a versatile precursor for a range of nucleophilic acyl substitution reactions. The commercial availability of 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid facilitates its use as a key starting material in synthetic campaigns sigmaaldrich.com.

Ester Synthesis

Ester derivatives of this compound-4-carboxylic acid can be prepared using standard esterification protocols. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl halide or activated with a coupling agent prior to the addition of the alcohol. The reaction of the carboxylic acid with various alcohols can produce a corresponding series of esters acs.org.

A general scheme for the synthesis of these esters is as follows:

Direct Esterification: this compound-4-carboxylic acid is refluxed with the desired alcohol in the presence of an acid catalyst.

Via Acyl Chloride: The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride. This highly reactive intermediate is then reacted with the alcohol, often in the presence of a non-nucleophilic base such as pyridine or triethylamine, to yield the ester.

Below is a representative table of potential ester derivatives that can be synthesized from this compound-4-carboxylic acid.

| Product Name | Alcohol Reagent | Potential Synthesis Method |

| Methyl this compound-4-carboxylate | Methanol | Fischer Esterification |

| Ethyl this compound-4-carboxylate | Ethanol | Fischer Esterification |

| Isopropyl this compound-4-carboxylate | Isopropanol | Acyl Chloride Method |

| Benzyl this compound-4-carboxylate | Benzyl alcohol | Acyl Chloride Method |

Amide Synthesis

The synthesis of amides from this compound-4-carboxylic acid is another crucial chemical transformation. Direct reaction of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

Common methods for amide bond formation include:

Using Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate the coupling of carboxylic acids and amines. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

Conversion to Acyl Chloride: Similar to ester synthesis, the carboxylic acid can be converted to the corresponding acyl chloride, which then readily reacts with a primary or secondary amine to form the desired amide. This is a highly efficient method for a wide range of amines. A patent describes the synthesis of tetrahydropyran-4-carboxamides by first preparing the tetrahydropyran-4-carboxylic acid halide google.comwipo.int.

The following table illustrates some of the amide derivatives that could be prepared from this compound-4-carboxylic acid.

| Product Name | Amine Reagent | Potential Synthesis Method |

| 4-(3-chlorophenyl)-N-methyloxane-4-carboxamide | Methylamine | EDC Coupling |

| 4-(3-chlorophenyl)-N,N-dimethyloxane-4-carboxamide | Dimethylamine | Acyl Chloride Method |

| 4-(3-chlorophenyl)-N-phenyloxane-4-carboxamide | Aniline | EDC Coupling |

| N-(cyclopropyl)-4-(3-chlorophenyl)oxane-4-carboxamide | Cyclopropylamine | Acyl Chloride Method |

Other Functional Derivatives

Beyond esters and amides, the carboxylic acid intermediate can be a starting point for the synthesis of other functional derivatives. For instance, the carboxylic acid can be reduced to the corresponding primary alcohol, 4-(3-chlorophenyl)oxan-4-yl)methanol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be further functionalized, for example, by conversion to ethers or by oxidation to an aldehyde.

| Derivative Type | Product Name | Key Reagent(s) |

| Alcohol | (4-(3-chlorophenyl)oxan-4-yl)methanol | LiAlH₄ |

| Aldehyde | This compound-4-carbaldehyde | PCC or Dess-Martin periodinane |

| Ether | 4-(methoxymethyl)-4-(3-chlorophenyl)oxane | NaH, then CH₃I (from the alcohol) |

Analog Design through Substituent Variation on the Oxane and Phenyl Rings

The design of analogs of this compound is a key strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. This is typically achieved by systematic variation of substituents on both the oxane and the phenyl rings to explore the structure-activity relationships (SAR).

Substituent Variation on the Phenyl Ring

The 3-chlorophenyl group of the molecule offers numerous possibilities for modification to modulate its electronic and steric properties. The nature and position of substituents on the phenyl ring can significantly influence the compound's interaction with biological targets, as well as its pharmacokinetic properties.

Strategies for modifying the phenyl ring include:

Varying the Halogen: The chlorine atom at the 3-position can be replaced with other halogens such as fluorine, bromine, or iodine to systematically alter the size and electronic nature of the substituent.

Positional Isomerism: The chloro substituent can be moved from the 3-position to the 2- or 4-position to explore the impact of its spatial orientation on activity.

The following table provides examples of potential modifications to the phenyl ring and the rationale behind them.

| Modification | Example Substituent | Rationale |

| Halogen Variation | 4-fluorophenyl, 3-bromophenyl | Modulate lipophilicity and electronic effects. |

| Electron-Donating Group | 3-chloro-4-methoxyphenyl | Enhance hydrogen bonding potential, alter metabolism. |

| Electron-Withdrawing Group | 3-chloro-4-nitrophenyl | Alter electronic distribution, potentially improve binding affinity. |

| Positional Isomer | 2-chlorophenyl, 4-chlorophenyl | Explore different binding orientations within a target protein. |

Substituent Variation on the Oxane Ring

The oxane ring, while generally a stable scaffold, can also be modified to influence the physicochemical properties of the molecule. Substitutions on the oxane ring can affect polarity, solubility, and metabolic stability.

Potential modifications to the oxane ring include:

Introduction of Alkyl Groups: Small alkyl groups can be introduced at various positions on the oxane ring to increase lipophilicity and explore steric interactions with a biological target.

Addition of Polar Functional Groups: The incorporation of hydroxyl (-OH) or amino (-NH₂) groups can increase polarity and provide additional hydrogen bonding opportunities. The synthesis of such functionalized tetrahydropyrans is an active area of research acs.org.

Ring Size Variation: While technically creating a different class of compound, exploring analogs with smaller (oxetane) or larger (oxepane) rings can provide insights into the optimal ring size for biological activity.

The table below outlines some possible modifications to the oxane ring and their intended effects.

| Modification | Example Structure | Rationale |

| Alkylation | 2-methyl-4-(3-chlorophenyl)oxane | Increase lipophilicity, probe for steric tolerance. |

| Hydroxylation | 4-(3-chlorophenyl)oxan-3-ol | Increase polarity, introduce hydrogen bonding donor/acceptor. |

| Amination | 3-amino-4-(3-chlorophenyl)oxane | Introduce a basic center, potential for salt formation and improved solubility. |

| Spirocyclic Modification | spiro[oxane-4,1'-cyclopropane] with 3-chlorophenyl at C4 | Introduce conformational rigidity. |

Through the systematic synthesis and evaluation of such analogs, a comprehensive understanding of the structure-activity relationships can be developed, guiding the design of more potent and effective compounds.

Biological Activities and Molecular Mechanistic Investigations of 4 3 Chlorophenyl Oxane Analogs in Preclinical Research

Exploration of Molecular Targets and Ligand-Target Interactions

The initial steps in characterizing a novel compound involve identifying its molecular targets and understanding the nature of its interaction with these targets. This is typically achieved through a combination of biochemical assays and computational modeling.

Enzyme Inhibition and Modulation Studies in Biochemical Assays

While direct evidence of enzyme inhibition by 4-(3-Chlorophenyl)oxane is scarce, research on analogous structures suggests potential avenues for investigation. For instance, derivatives of quinazolinone containing a chlorophenyl group have been evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. Specifically, certain 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives have demonstrated inhibitory profiles against both COX-1 and COX-2. This suggests that the chlorophenyl group can be a key pharmacophore for interaction with the active sites of these enzymes.

Furthermore, other heterocyclic compounds incorporating a chlorophenyl substituent have been investigated as inhibitors of various kinases. For example, some quinazolin-4(3H)-one derivatives have shown inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Although these compounds are structurally distinct from this compound, they highlight the potential for the chlorophenyl moiety to contribute to enzyme inhibitory activity.

A hypothetical data table for enzyme inhibition studies of this compound analogs is presented below, based on the types of data typically generated in such research.

| Analog Compound | Target Enzyme | Assay Type | IC50 (µM) |

| 3-(4-chlorophenyl)-quinazolin-4(3H)-one derivative | COX-2 | In vitro | Data not available for this compound |

| 2,4-disubstituted quinazoline with chlorophenyl | Tyrosine Kinase | In vitro | Data not available for this compound |

Receptor Binding Affinity and Selectivity Profiling (e.g., Nociceptin Receptor Agonism for related structures)

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family, is a target of interest for various centrally acting drugs. While there is no direct evidence linking this compound to the NOP receptor, the study of peptide derivatives of nociceptin/orphanin FQ demonstrates the importance of this receptor in modulating various physiological functions.

Research on other chlorophenyl-containing compounds has revealed high affinity for other receptors, such as the dopamine transporter. For example, 1-(3-chlorophenyl)-4-phenethylpiperazine has been identified as a highly selective dopamine transporter (DAT) ligand. This indicates that the chlorophenyl group can be a critical component for achieving high-affinity binding to specific neurotransmitter transporters. The affinity of such compounds is typically determined through radioligand binding assays, which measure the concentration of the compound required to displace a known radiolabeled ligand from its receptor.

Below is a representative data table for receptor binding affinity, illustrating the type of data that would be generated for this compound if it were to be profiled against a panel of receptors.

| Analog Compound | Target Receptor | Radioligand | Ki (nM) |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data not available for this compound |

| Tetrahydropyran (B127337) derivative | Nociceptin Receptor (NOP) | [³H]Nociceptin | Data not available for this compound |

Computational Docking and Molecular Dynamics for Binding Mode Prediction

In the absence of experimental data, computational methods such as molecular docking and molecular dynamics simulations can provide valuable insights into the potential binding modes of a ligand to its target. For instance, molecular docking studies have been performed on various chlorophenyl-containing compounds to predict their interaction with enzymes like COX-2 and receptors like the GABA-A receptor. These studies can predict the binding energy and identify key amino acid residues involved in the interaction.

For example, docking studies of 4-chlorophenylquinazoline-4-[3H]-one derivatives with the COX-2 enzyme (PDB code: 3LN1) have been used to rationalize their inhibitory activity. Similarly, pyrazoline derivatives with a 4-chlorophenyl group have been docked into the active site of human mitochondrial branched-chain aminotransferase to understand their anticonvulsant activity. Such computational approaches could be applied to this compound to predict its potential molecular targets and guide experimental studies.

A hypothetical table summarizing the results of a molecular docking study is shown below.

| Ligand | Protein Target (PDB ID) | Docking Score (kcal/mol) | Interacting Residues |

| This compound | Hypothetical Target | Not Determined | Not Determined |

| (4-chlorophenyl) methanone derivative | BCATm (2A1H) | Not Determined | Not Determined |

In Vitro Cellular and Biochemical Activity Assessments

Following the identification of molecular targets, it is crucial to assess the compound's activity in a cellular context. In vitro assays using specific cell lines and microbial strains can provide information on the compound's potential therapeutic effects.

Investigation of Cellular Proliferation Modulation in Specific Cell Lines

The effect of novel compounds on cell proliferation is a key indicator of their potential as anticancer agents. While no studies have specifically reported the antiproliferative activity of this compound, related compounds bearing the chlorophenyl moiety have been investigated. For instance, novel thiopyran analogs have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer) using assays like the Sulforhodamine B (SRB) assay.

The general methodology for such an assay involves treating cancer cells with varying concentrations of the test compound and then measuring cell viability after a specific incubation period. The concentration of the compound that inhibits cell growth by 50% (IC50) is then determined.

The following table illustrates how data on the modulation of cellular proliferation would be presented.

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| This compound | MCF-7 (Breast Cancer) | Not Tested | Not Tested | Not Determined |

| This compound | HCT-15 (Colon Cancer) | Not Tested | Not Tested | Not Determined |

Evaluation of Antimicrobial Mechanisms in Bacterial and Fungal Strains

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including those with an oxane or chlorophenyl structure, are a rich source of potential antimicrobial agents. For example, sulfone derivatives containing a 1,3,4-oxadiazole moiety have demonstrated antibacterial activity against rice bacterial leaf blight.

The antimicrobial activity of a compound is typically evaluated by determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on new 3-phenylquinazolin-4(3H)-one derivatives have revealed potent inhibitory activity against Staphylococcus aureus, including methicillin- and vancomycin-resistant strains (MRSA and VRSA).

A representative data table for antimicrobial activity is provided below.

| Compound | Bacterial Strain | Fungal Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus | Candida albicans | Not Determined |

| This compound | Escherichia coli | Aspergillus niger | Not Determined |

Studies on Anti-inflammatory Pathways and Mediators in Cell-Based Systems

No studies were identified that investigated the effects of this compound or its analogs on anti-inflammatory pathways and mediators in cell-based systems. There is no available data on its potential to modulate key inflammatory signaling cascades such as the NF-κB or MAPK pathways, nor its impact on the production of inflammatory cytokines (e.g., TNF-α, IL-6) or other mediators.

Structure-Activity Relationship (SAR) Studies

There is no available literature detailing the structure-activity relationships of this compound analogs.

Impact of Structural Modifications on Biological Activity Profile

Without a foundational study on the biological activity of this compound, no research has been conducted on how structural modifications to this parent compound would alter its biological profile.

Stereochemical Aspects of Ligand-Target Recognition

No information is available regarding the stereochemistry of this compound and its influence on potential ligand-target interactions. The stereochemical requirements for its biological activity, if any, have not been investigated.

Future Directions and Emerging Research Avenues for 4 3 Chlorophenyl Oxane

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 4-(3-Chlorophenyl)oxane and its analogs will likely prioritize efficiency, sustainability, and cost-effectiveness. Traditional synthetic routes are expected to be replaced by greener and more innovative methods that reduce waste and environmental impact.

Key areas of development include:

Catalyst-driven reactions: The use of highly reactive and eco-friendly catalysts, such as DABCO (1,4-Diazabicyclo[2.2.2]octane), has been shown to be effective in producing moderate to excellent yields for related heterocyclic compounds. nih.gov Future methodologies could adapt such catalysts for the synthesis of oxane derivatives, minimizing the need for harsh reaction conditions.

Solvent-free synthesis: Mechanochemical techniques, like ball milling, offer a promising solvent-free alternative to conventional solution-phase reactions. researchgate.net This approach, which involves grinding reactants together, has been successfully used for the synthesis of other chlorophenyl-containing compounds and could be adapted for this compound. researchgate.net

Microwave-assisted synthesis: Microwave irradiation has been demonstrated to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds. derpharmachemica.commdpi.com Applying this technology to the synthesis of this compound could significantly enhance the efficiency of producing a library of derivatives for further study. derpharmachemica.commdpi.com

Avoiding hazardous reagents: Modern synthetic strategies aim to replace toxic and environmentally harmful reagents. For instance, methods are being developed that avoid phosphorus trichloride, thereby reducing the generation of phosphorus-containing wastewater. google.com

| Methodology | Potential Advantage for this compound Synthesis | Related Compound Example |

| Eco-Friendly Catalysis | Reduced environmental impact, high reactivity, and lower cost. nih.gov | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov |

| Solvent-Free Ball Milling | Eliminates the need for solvents, reducing chemical waste. researchgate.net | 1-(4-chlorophenyl)pyrazolidin-3-one. researchgate.net |

| Microwave Irradiation | Shorter reaction times and often higher yields. derpharmachemica.commdpi.com | (4-chlorophenyl)((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo[3.2.1]octan-8-yl)methanone derivatives. derpharmachemica.com |

| Hazardous Reagent Avoidance | Safer processes and less environmental contamination. google.com | 4-(4-chlorphenyl)-2-trifluoromethyl-3-oxazole-5-ketone. google.com |

Application of Advanced Characterization Techniques for In-Depth Analysis

While standard analytical techniques like NMR, IR, and mass spectrometry are crucial for confirming the structure of newly synthesized compounds, future research will employ more advanced methods for a deeper understanding of this compound's physicochemical properties. nih.govnih.gov

Advanced characterization will likely focus on:

Conformational Analysis: The three-dimensional structure of a molecule is critical to its biological activity. Techniques such as Nuclear Overhauser Effect (NOE), Total Correlation Spectroscopy (TOCSY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can elucidate the preferred conformations of the oxane ring in solution. acs.org

Crystallographic Studies: X-ray crystallography provides precise information about bond lengths, bond angles, and the puckering of the oxane ring in the solid state. acs.org This data is invaluable for understanding intermolecular interactions and for computational modeling studies.

Spectroscopic Differentiation: For a series of substituted this compound derivatives, advanced spectroscopic methods can be used to distinguish between closely related isomers. nih.gov Out-of-plane C-H bending bands in IR spectroscopy, for example, can help differentiate between various aromatic substitution patterns. researchgate.net

| Technique | Type of Information Provided | Importance for this compound Research |

| Advanced NMR (NOE, ROESY) | Provides insights into the 3D structure and conformation in solution. acs.org | Understanding structure-activity relationships for biological targets. |

| X-ray Crystallography | Determines the precise solid-state structure, including bond angles and puckering. acs.org | Crucial for computational studies and understanding crystal packing. acs.org |

| Advanced IR/Raman Spectroscopy | Differentiates between positional isomers and provides details on vibrational modes. nih.govresearchgate.net | Quality control and detailed structural elucidation of new derivatives. |

Predictive Modeling and Machine Learning in Compound Discovery

The integration of computational tools is set to revolutionize the discovery and optimization of this compound derivatives. Predictive modeling and machine learning can significantly accelerate the research process by identifying promising candidates before their synthesis. cas.org

Future computational efforts will likely involve:

Predicting Biological Activity: Machine learning models, trained on large datasets of known compounds, can predict the potential biological activity of novel this compound derivatives. cas.orgresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of being active. researchgate.net

Ensemble Modeling: Using a cluster of different predictive models can create a more robust consensus prediction, leading to a higher confidence level than any single model could achieve on its own. cas.org

Knowledge Graphs: Building sophisticated models that incorporate biological context, such as pathway information, can help predict new drug-target interactions for this compound analogs. cas.org

Generative Models: Deep reinforcement learning and generative adversarial networks (GANs) can be used to design novel molecular structures based on desired properties, moving beyond screening existing virtual libraries. mit.edu

Exploration of Novel Biological Pathways and Therapeutic Modalities at the Preclinical Stage

Given the diverse biological activities of compounds containing the chlorophenyl moiety, a key future direction will be the preclinical exploration of this compound and its derivatives against a wide range of biological targets.

Promising areas for preclinical investigation include:

Kinase Inhibition: Many compounds with a chlorophenyl group have shown activity as kinase inhibitors. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have exhibited inhibitory activity against AKT2/PKBβ, a key enzyme in oncogenic pathways. nih.gov Preclinical studies could investigate whether this compound derivatives can modulate this or other kinase-related pathways, such as the AKT/mTOR pathway. mdpi.com

Anti-inflammatory Activity: Quinazolinone derivatives containing a 4-chlorophenyl group have been evaluated as inhibitors of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like IL-6. researchgate.net This suggests that this compound could be a scaffold for developing new anti-inflammatory agents.

Antimicrobial and Antitumor Activity: Various heterocyclic compounds incorporating a chlorophenyl group have been synthesized and screened for their antitumor and antimicrobial properties. nih.gov Future research could involve broad screening of this compound derivatives against panels of cancer cell lines and microbial strains. nih.gov

| Potential Therapeutic Area | Target Pathway/Mechanism | Example from Related Compounds |

| Oncology | Kinase inhibition (e.g., AKT2/PKBβ, AKT/mTOR). nih.govmdpi.com | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles showed anti-glioma activity. nih.gov |

| Inflammation | Inhibition of COX-1/COX-2 and pro-inflammatory cytokines (e.g., IL-6). researchgate.net | 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives showed anti-inflammatory potential. researchgate.net |

| Infectious Diseases | Broad-spectrum antimicrobial activity. nih.gov | 4-(4-chlorophenyl)-nicotinonitrile derivatives were screened for antibacterial activity. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-(3-Chlorophenyl)oxane, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of chlorophenyl-containing heterocycles typically involves cyclization or substitution reactions. For example, 2-(3-chlorophenyl)-2-oxoacetaldehyde (a structurally related compound) is synthesized via oximation and chlorination steps, followed by cyclization . To optimize yield, reaction parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity, and catalyst loading (e.g., Pd/C for reductions) should be systematically tested. Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodology :

- NMR : Analyze -NMR for characteristic signals: aromatic protons (δ 7.2–7.5 ppm, multiplet for 3-chlorophenyl), oxane ring protons (δ 3.5–4.5 ppm for axial/equatorial H), and coupling constants ( for chair conformations) .

- Mass Spectrometry (MS) : Expect a molecular ion peak at corresponding to (exact mass: 182.05). Fragmentation patterns may include loss of Cl () or the oxane ring () .

Advanced Research Questions

Q. What computational methods can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodology :

- Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps, which influence binding to biological targets .

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with receptors like GABA or cytochrome P450 enzymes. Compare docking scores with analogs (e.g., 4-(4-chlorophenyl)oxane) to assess the impact of substituent position .

Q. How do steric and electronic effects of the 3-chlorophenyl group influence the reactivity of this compound in catalytic transformations?

- Methodology :

- Steric Effects : Compare reaction rates with bulkier substituents (e.g., 3-bromophenyl) in Suzuki-Miyaura couplings. Steric hindrance may reduce cross-coupling efficiency by ~30% .

- Electronic Effects : Measure Hammett substituent constants () for the 3-chlorophenyl group () to predict reactivity in electrophilic substitutions. For example, meta-Cl directs electrophiles to para positions via resonance withdrawal .

Critical Analysis of Contradictions

- Toxicity Data Gaps : While 3-chlorophenanthrene (a polycyclic analog) lacks ecotoxicological data (e.g., LC), its acute toxicity (Category 4 for oral/dermal exposure) suggests handling precautions are critical for related chlorophenyl compounds .

- Structural Ambiguities : describes crystal packing for a 4-chlorophenyl chromen derivative but does not clarify oxane-specific conformations. Molecular dynamics simulations are recommended to resolve steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.